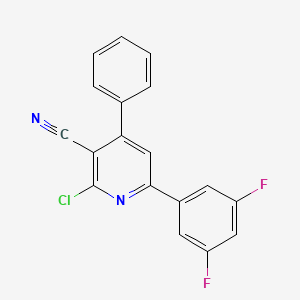
2-Chloro-6-(3,5-difluorophenyl)-4-phenylnicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-6-(3,5-difluorophenyl)-4-phenylnicotinonitrile is a complex organic compound that belongs to the class of nicotinonitriles This compound is characterized by the presence of a chloro group, two fluorophenyl groups, and a phenyl group attached to a nicotinonitrile core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(3,5-difluorophenyl)-4-phenylnicotinonitrile typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-6-(3,5-difluorophenyl)-4-phenylnicotinonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
2-Chloro-6-(3,5-difluorophenyl)-4-phenylnicotinonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural features.
Industry: The compound can be used in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Chloro-6-(3,5-difluorophenyl)-4-phenylnicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
2-Chloro-6-(3,5-difluorophenyl)-4-phenylnicotinonitrile is unique due to the presence of both chloro and difluorophenyl groups, which impart distinct chemical and physical properties. These features make it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C18H9ClF2N2 |
|---|---|
Peso molecular |
326.7 g/mol |
Nombre IUPAC |
2-chloro-6-(3,5-difluorophenyl)-4-phenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C18H9ClF2N2/c19-18-16(10-22)15(11-4-2-1-3-5-11)9-17(23-18)12-6-13(20)8-14(21)7-12/h1-9H |
Clave InChI |
CXDINSBRJLBKEZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)Cl)C3=CC(=CC(=C3)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Phenylimidazo[1,5-a]pyridine-3-thiol](/img/structure/B11772309.png)
![2-((4-(Benzo[d][1,3]dioxol-5-yl)-3-cyano-6-phenylpyridin-2-yl)thio)-N-phenylpropanamide](/img/structure/B11772316.png)
![2-(2-(tert-Butyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B11772320.png)
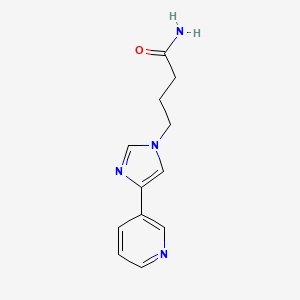
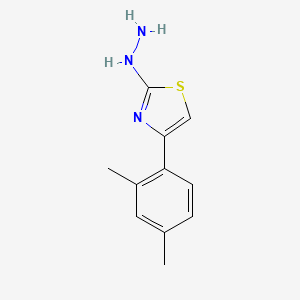
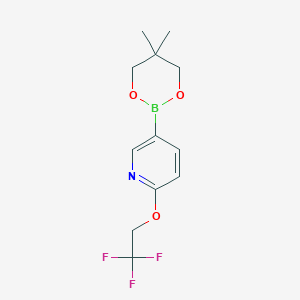
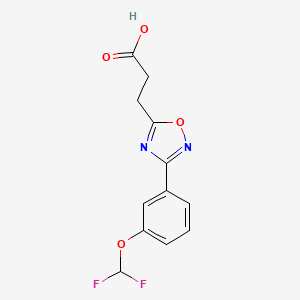
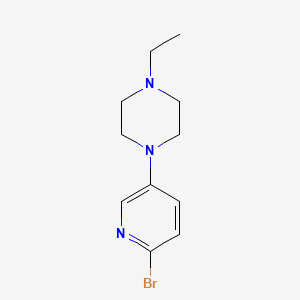


![1-Methyl-7-(1-methyl-1H-pyrazol-4-yl)-5-(4-(trifluoromethoxy)phenyl)-1H-benzo[d]imidazol-4(5H)-one](/img/structure/B11772358.png)
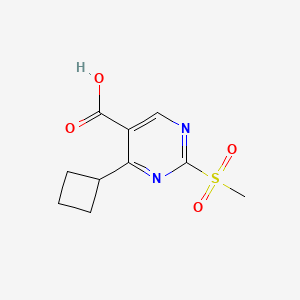
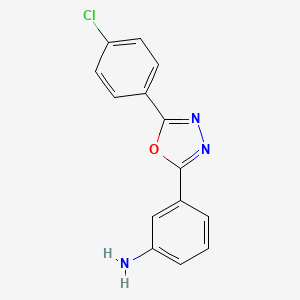
![3-Amino-5,6-dioxo-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B11772392.png)
